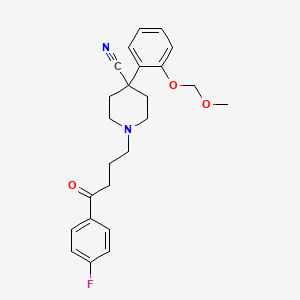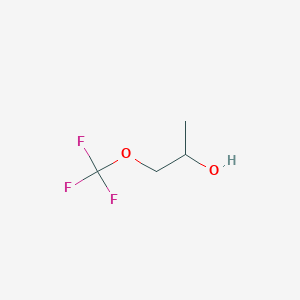
N-Hydroxyprotriptyline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxyprotriptyline is a derivative of protriptyline, a tricyclic antidepressant. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom in the protriptyline structure. The addition of the hydroxyl group can significantly alter the chemical and pharmacological properties of the parent compound, making this compound a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyprotriptyline typically involves the hydroxylation of protriptyline. One common method is the reaction of protriptyline with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of protriptyline to this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydroxylation. This method uses a catalyst to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the final product, which is crucial for its application in pharmaceutical and other industries.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxyprotriptyline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced back to protriptyline under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Protriptyline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxyprotriptyline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Hydroxyprotriptyline involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of norepinephrine and serotonin, similar to its parent compound protriptyline. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. Additionally, the hydroxyl group may enable the compound to interact with different molecular targets and pathways, potentially leading to unique pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Protriptyline: The parent compound, used as a tricyclic antidepressant.
Nortriptyline: Another tricyclic antidepressant with a similar structure but different pharmacological profile.
Amitriptyline: A widely used tricyclic antidepressant with a different side chain.
Uniqueness
N-Hydroxyprotriptyline is unique due to the presence of the hydroxyl group, which can significantly alter its chemical reactivity and pharmacological properties compared to its parent compound and other similar tricyclic antidepressants
Eigenschaften
Molekularformel |
C19H21NO |
|---|---|
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]hydroxylamine |
InChI |
InChI=1S/C19H21NO/c1-20(21)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19,21H,6,11,14H2,1H3 |
InChI-Schlüssel |
QWUHVBSCZRRMNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

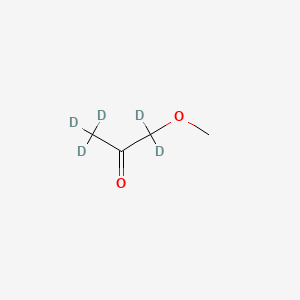
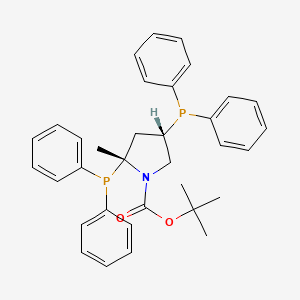
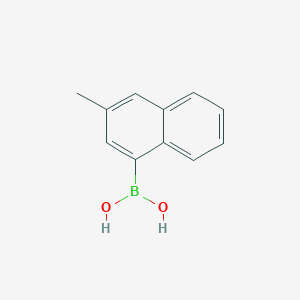
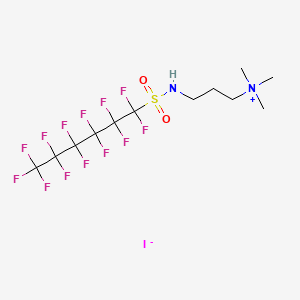
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)
![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
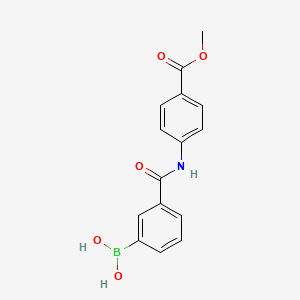
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
